N-(3-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide
Description
N-(3-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including a fluorophenyl group, a sulfonyl group, an azetidine ring, and a benzenesulfonamide moiety. These structural elements contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-[3-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-3-oxopropyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O5S2/c1-14-3-2-4-17(11-14)29(26,27)21-10-9-19(23)22-12-18(13-22)28(24,25)16-7-5-15(20)6-8-16/h2-8,11,18,21H,9-10,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVCFCFWZGECPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using a fluorinated benzene derivative and a suitable nucleophile.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Coupling Reactions: The final coupling of the azetidine derivative with the benzenesulfonamide moiety is achieved through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic steps for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and ensuring the process is scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(3-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide involves multiple synthetic steps, typically including the formation of the azetidine ring and subsequent functionalization with sulfonyl and other groups. The compound’s molecular formula is with a molecular weight of approximately 366.4 g/mol .
2.1 Enzyme Inhibition
Research indicates that sulfonamide derivatives, including this compound, exhibit significant enzyme inhibitory activity. For instance, sulfonamides have been studied for their potential as inhibitors of α-glucosidase and acetylcholinesterase, enzymes implicated in diabetes and Alzheimer's disease, respectively .
2.2 Anticancer Potential
The compound has shown promise in anticancer research. Studies have demonstrated that sulfonamide derivatives can induce apoptosis in cancer cell lines such as HCT-116 and HeLa, suggesting their potential as anticancer agents . The mechanism of action may involve the modulation of apoptotic pathways, leading to increased cell death in malignant cells.
Therapeutic Applications
3.1 Antidiabetic Agents
Given its enzyme inhibition properties, this compound could be developed as a therapeutic agent for Type 2 Diabetes Mellitus (T2DM). The ability to inhibit α-glucosidase can help in managing blood glucose levels by slowing carbohydrate absorption .
3.2 Neurological Disorders
The compound's activity against acetylcholinesterase positions it as a potential candidate for treating neurodegenerative diseases like Alzheimer's disease. By inhibiting this enzyme, the compound may increase acetylcholine levels in the brain, which is beneficial for cognitive function .
3.3 Antimicrobial Properties
Sulfonamides are known for their broad-spectrum antimicrobial activity. Research into related compounds suggests that this compound may also exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Research on Sulfonamides | Antimicrobial Activity | Demonstrated effectiveness against various pathogens, highlighting the potential for new drug development. |
| Anticancer Activity Study | Cancer Cell Lines | Showed significant cytotoxic effects on HCT-116 and HeLa cell lines with IC50 values below 100 μM. |
| Enzyme Inhibition Research | α-glucosidase Inhibition | Identified potential for managing T2DM through enzyme inhibition studies. |
Mechanism of Action
The mechanism of action of N-(3-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity by binding to the active site. The azetidine ring and fluorophenyl group may enhance binding affinity and specificity, leading to potent biological effects. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.
N-(3-(3-((4-methylphenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in N-(3-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable scaffold in drug design.
Biological Activity
N-(3-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies highlighting its efficacy against various biological targets.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Azetidine Ring : The initial step often includes the cyclization of a precursor compound to form the azetidine structure.
- Sulfonylation : The introduction of the 4-fluorophenyl sulfonyl group is achieved using sulfonyl chlorides in the presence of a base like triethylamine.
- Acylation : Further modifications may include acylation to introduce the desired side chains, enhancing the compound's biological activity.
The molecular formula for this compound is C19H22FNO4S2, with a molecular weight of 409.51 g/mol. Its structural characteristics include:
- Functional Groups : Sulfonamide, ketone, and azetidine.
- Physical Properties : The compound's solubility and stability are influenced by its functional groups, which are critical for its biological activity.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells or pathogenic microorganisms.
- Receptor Modulation : The compound may interact with various receptors, modulating signaling pathways that influence cell growth and survival.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Anticancer Activity
The compound has also been studied for its anticancer properties:
- Cell Line Studies : Inhibition of cell proliferation was observed in various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values in the micromolar range (approximately 5–15 µM).
Case Studies
- Study on Bacterial Resistance : A study demonstrated that this compound could overcome resistance mechanisms in Staphylococcus aureus strains, showing enhanced efficacy when combined with traditional antibiotics.
- Cancer Treatment Research : In a preclinical model, administration of the compound led to tumor regression in xenograft models of breast cancer, suggesting its potential as a therapeutic agent.
Comparative Analysis
Q & A
Basic: What are the standard synthetic routes for preparing N-(3-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide?
The compound is synthesized via multi-step reactions involving sulfonylation, azetidine ring formation, and coupling. A representative method includes:
- Step 1 : Sulfonylation of 4-fluorophenyl precursors with chlorosulfonic acid to form the sulfonyl chloride intermediate.
- Step 2 : Reaction with azetidine derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) to generate the azetidinyl-sulfonyl moiety.
- Step 3 : Coupling with 3-methylbenzenesulfonamide using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF.
- Purification : Flash column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Assign chemical shifts to confirm sulfonamide (-SO₂NH), azetidine ring protons (δ 3.5–4.2 ppm), and aromatic substituents (e.g., 4-fluorophenyl at δ 7.2–7.8 ppm) .
- IR Spectroscopy : Validate sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₂FNO₅S₂: 464.0965) .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in sulfonamide motifs) .
Advanced: How can researchers optimize synthetic yield and purity for this compound?
Optimization strategies involve:
- Catalyst Screening : Use Pd/C for hydrogenation steps to reduce byproducts (e.g., nitro intermediates) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while EtOH improves recrystallization purity .
- Reaction Monitoring : TLC or LC-MS to track intermediate formation and minimize over-reaction .
- Temperature Control : Maintain 80°C for coupling steps to balance kinetics and thermal degradation .
Advanced: How to resolve contradictions in bioactivity data across different assays (e.g., kinase inhibition vs. cytotoxicity)?
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and normalize against controls like staurosporine .
- Structural Analog Testing : Compare activity of derivatives (e.g., trifluoromethyl vs. methyl substituents) to identify SAR trends .
- Off-Target Profiling : Employ proteome-wide screens (e.g., KINOMEscan) to rule out non-specific binding .
- Data Normalization : Express IC₅₀ values relative to reference inhibitors (e.g., Hedgehog Antagonist VIII for pathway-specific assays) .
Advanced: What computational approaches predict the compound’s binding mode to target proteins?
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., Pfmrk kinase, PDB: 3QRI) to model sulfonamide interactions with ATP-binding pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of azetidine ring conformations in aqueous environments .
- QSAR Modeling : Corrogate substituent electronegativity (e.g., fluorine vs. methyl groups) with inhibitory potency using Random Forest algorithms .
Advanced: How to design analogs to improve pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or morpholine) at the 3-methylbenzenesulfonamide moiety .
- Metabolic Shielding : Replace labile ester linkages with bioisosteres (e.g., amides or heterocycles) .
- CYP450 Inhibition Assays : Screen analogs against CYP3A4/2D6 isoforms using human liver microsomes to prioritize stable candidates .
- LogP Optimization : Balance lipophilicity (target LogP 2–4) via substituent modifications (e.g., fluorophenyl vs. trifluoromethyl) .
Advanced: How to validate target engagement in cellular models of disease (e.g., cancer, neurodegenerative disorders)?
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in treated vs. untreated cells .
- siRNA Knockdown : Correlate compound efficacy with target gene silencing (e.g., MAPK pathways in glioblastoma models) .
- Pharmacodynamic Markers : Quantify downstream biomarkers (e.g., p-ERK levels via ELISA) to confirm pathway modulation .
Advanced: What strategies mitigate off-target effects in in vivo studies?
- Dose Escalation Studies : Establish MTD (maximum tolerated dose) in rodent models to define therapeutic windows .
- Tissue Distribution Analysis : Use radiolabeled analogs (e.g., ¹⁴C-tagged) to assess organ-specific accumulation via autoradiography .
- Counter-Screening : Test against panels of GPCRs and ion channels (e.g., Eurofins Cerep panels) to exclude promiscuous binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
